Tetrahydro-2H-thiopyran-2-carbaldehyde
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Overview
Description
Tetrahydro-2H-thiopyran-2-carbaldehyde is an organic compound with the molecular formula C6H10OS It features a six-membered ring containing five carbon atoms and one sulfur atom, with an aldehyde functional group attached to the second carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tetrahydro-2H-thiopyran-2-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 1,4-dithiane with formaldehyde, followed by oxidation to yield the desired aldehyde. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to produce the compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions: Tetrahydro-2H-thiopyran-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde can be reduced to form the corresponding alcohol.
Substitution: The sulfur atom in the ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as thiols or amines can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Tetrahydro-2H-thiopyran-2-carboxylic acid.
Reduction: Tetrahydro-2H-thiopyran-2-methanol.
Substitution: Various substituted thiopyran derivatives depending on the nucleophile used.
Scientific Research Applications
Tetrahydro-2H-thiopyran-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a building block for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of various industrial products
Mechanism of Action
The mechanism of action of Tetrahydro-2H-thiopyran-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This reactivity is the basis for its biological activity and its use in medicinal chemistry .
Comparison with Similar Compounds
Tetrahydro-2H-pyran-2-carbaldehyde: Similar structure but contains an oxygen atom instead of sulfur.
Tetrahydro-2H-thiopyran-4-carbaldehyde: Similar structure but with the aldehyde group attached to the fourth carbon.
Uniqueness: Tetrahydro-2H-thiopyran-2-carbaldehyde is unique due to the presence of sulfur in its ring structure, which imparts different chemical reactivity and biological properties compared to its oxygen-containing analogs. This uniqueness makes it a valuable compound for specific applications where sulfur’s reactivity is advantageous .
Properties
IUPAC Name |
thiane-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10OS/c7-5-6-3-1-2-4-8-6/h5-6H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGWNEOWXEUXNHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCSC(C1)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10553113 |
Source
|
Record name | Thiane-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10553113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53916-79-3 |
Source
|
Record name | Thiane-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10553113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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